Product packaging for 10-Iodonaphtho[1,2-b]benzofuran(Cat. No.:)

10-Iodonaphtho[1,2-b]benzofuran

Cat. No.: B15202655
M. Wt: 344.15 g/mol
InChI Key: NKHNFJRXTVNHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Polycyclic Oxygen Heterocycles in Contemporary Chemical Research

Fused polycyclic oxygen heterocycles are organic compounds characterized by the incorporation of an oxygen atom within a ring system that is fused to one or more aromatic rings. nih.govscielo.org.zajocpr.com This structural motif is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and organic materials. nih.govnih.gov The presence of the oxygen heteroatom and the extended π-conjugation across the fused ring system imparts unique electronic and photophysical properties to these molecules. mdpi.com Consequently, they are actively investigated for their potential in developing organic semiconductors, fluorescent probes, and biologically active agents. mdpi.comnih.gov The fusion of benzene (B151609) and furan (B31954) rings to create the benzofuran (B130515) core is a common structural element, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. nih.govnih.govradiopaedia.org

Structural Framework and Nomenclature of Naphtho[1,2-b]benzofuran

Naphtho[1,2-b]benzofuran, also known as benzo[b]naphtho[2,1-d]furan (B3422070), is a polycyclic aromatic compound formed by the fusion of a naphthalene (B1677914) and a benzofuran system. mdpi.com The specific nomenclature "[1,2-b]" indicates the fusion of the naphthalene ring to the 'b' face (the C2-C3 bond) of the furan ring, with the attachment points at positions 1 and 2 of the naphthalene. The IUPAC numbering of the naphthobenzofuran (B12659138) core is crucial for unambiguously identifying substituted derivatives.

The subject of this article, 10-Iodonaphtho[1,2-b]benzofuran, is a derivative where an iodine atom is substituted at the 10-position of the naphthobenzofuran framework. This specific substitution is of high interest to synthetic chemists due to the reactivity of the carbon-iodine bond.

Table 1: Physicochemical Properties of Naphtho[1,2-b]benzofuran and its 10-Iodo Derivative

PropertyNaphtho[1,2-b]benzofuranThis compound
Molecular Formula C₁₆H₁₀OC₁₆H₉IO
Molar Mass 218.25 g/mol 344.15 g/mol
Appearance White to pale yellow crystalline solidNot explicitly reported, likely a solid
Melting Point 80-85 °CNot explicitly reported
Boiling Point (Predicted) Not available462.8 ± 18.0 °C
Density (Predicted) Not available1.750 ± 0.06 g/cm³

Data for Naphtho[1,2-b]benzofuran sourced from nih.gov. Data for this compound sourced from public chemical databases.

Academic Research Trends in the Synthesis and Reactivity of Naphthobenzofuran Systems

The synthesis of the naphthobenzofuran skeleton has been a subject of considerable research. Methodologies often involve the construction of the furan ring onto a pre-existing naphthalene or benzene derivative. Common strategies include:

Palladium-catalyzed cross-coupling reactions: The Sonogashira coupling of a terminal alkyne with an iodophenol, followed by an intramolecular cyclization, is a powerful method for constructing the benzofuran ring. nih.gov This approach offers good functional group tolerance.

Acid-catalyzed cyclization: The reaction of α-naphthoquinone with substituted phenols in the presence of an acid catalyst can yield polyhydroxy-substituted naphthobenzofurans. mdpi.com

Intramolecular C-H arylation: Palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters provides a route to functionalized hydrodibenzofuran derivatives. nih.gov

Microwave-assisted synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of substituted naphthobenzofurans. mdpi.com

Research into the reactivity of naphthobenzofurans often focuses on leveraging the electronic properties of the fused aromatic system or on the functionalization of the core structure.

Specific Research Focus on this compound as a Molecular Scaffold

The introduction of an iodine atom at the 10-position of the naphtho[1,2-b]benzofuran scaffold is a strategic choice for synthetic chemists. The carbon-iodine bond is relatively weak and susceptible to a variety of transformations, making this compound a versatile intermediate for the synthesis of more complex molecules.

Predicted Reactivity:

Based on the known reactivity of aryl iodides, this compound is expected to be an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. nih.gov

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Stille Coupling: Reaction with organostannanes. mdpi.com

The ability to introduce a wide variety of substituents at the 10-position through these reliable and high-yielding reactions makes this compound a valuable building block for the construction of novel organic materials with tailored electronic and photophysical properties, as well as for the synthesis of potential pharmaceutical candidates.

While a specific, detailed synthesis for this compound is not widely reported in the literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 9-methoxynaphtho[1,2-b]benzofuran. mdpi.com A potential approach would involve the reaction of a suitably substituted iodonaphthol with an ortho-dihalo or nitro-halo benzene derivative, followed by a cyclization step.

Table 2: Spectroscopic Data for the Related 9-Methoxynaphtho[1,2-b]benzofuran

TypeData
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.42 (d, J = 7.3 Hz, 1H), 8.00 (d, J = 8.2 Hz, 1H), 7.96 (d, J = 8.5 Hz, 1H), 7.88 (d, J = 8.5 Hz, 1H), 7.78 (d, J = 8.5 Hz, 1H), 7.65 (ddd, J = 8.2, 6.9, 1.2 Hz, 1H), 7.55 (ddd, J = 8.2, 6.9, 1.2 Hz, 1H), 7.27 (d, J = 2.3 Hz, 1H), 7.03 (dd, J = 8.6, 2.3 Hz, 1H), 3.96 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 159.3, 157.2, 151.7, 132.2, 128.3, 126.3, 125.4, 123.1, 121.3, 120.4, 120.3, 119.3, 118.2, 118.0, 111.3, 96.6, 55.6.
ESI-MS m/z 249 [M+H]⁺

Spectroscopic data sourced from the synthesis of 9-methoxynaphtho[1,2-b]benzofuran. mdpi.com The characterization of this compound would be expected to show analogous patterns, with the influence of the iodo-substituent on the chemical shifts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9IO B15202655 10-Iodonaphtho[1,2-b]benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9IO

Molecular Weight

344.15 g/mol

IUPAC Name

10-iodonaphtho[1,2-b][1]benzofuran

InChI

InChI=1S/C16H9IO/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9H

InChI Key

NKHNFJRXTVNHQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC=C4I

Origin of Product

United States

Chemical Reactivity and Derivatization of 10 Iodonaphtho 1,2 B Benzofuran

Reactivity Profiles of the Naphtho[1,2-b]benzofuran Core

The naphtho[1,2-b]benzofuran scaffold is an electron-rich, polycyclic aromatic system. Its reactivity is governed by the interplay between the naphthalene (B1677914), benzene (B151609), and furan (B31954) rings. The fusion of these rings creates a complex electronic landscape that influences the outcomes of various chemical reactions.

Electrophilic Aromatic Substitution Patterns on the Fused Rings

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic compounds. In the case of benzofurans, the furan ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack. Theoretical calculations and experimental results for simpler benzofurans show that substitution preferentially occurs at the C2 position due to the formation of a more stable carbocation intermediate, which is effectively stabilized by the adjacent oxygen atom and the fused benzene ring mdpi.comresearchgate.netrsc.org.

For the larger naphtho[1,2-b]benzofuran system, this principle generally holds. The furan moiety remains the most activated part of the molecule towards electrophiles. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur on the furan ring. However, the precise regioselectivity (C2 vs. C3) can be influenced by steric factors and the specific reaction conditions mdpi.com. While the C2 position is often electronically favored, bulky electrophiles might favor the C3 position. The extensive π-system of the naphthalene and benzene rings primarily serves to stabilize the intermediates rather than being the primary site of attack, unless the furan ring is deactivated or sterically hindered.

Nucleophilic Attack Pathways

The electron-rich nature of the naphtho[1,2-b]benzofuran core makes it generally unreactive towards nucleophiles under standard conditions. Aromatic systems typically resist the addition of electron-rich species unless they possess strong electron-withdrawing groups that can stabilize the resulting negative charge (a Meisenheimer complex), which are absent in the parent core.

Nucleophilic attack is more relevant in the context of the synthesis of the naphthobenzofuran (B12659138) skeleton itself. For instance, synthetic routes may involve the intramolecular nucleophilic attack of a naphthoxide ion onto an adjacent activated carbon center to form the furan ring researchgate.netrsc.org. However, for the pre-formed, unsubstituted heterocyclic system, direct nucleophilic aromatic substitution is an energetically unfavorable pathway. Reactions requiring nucleophiles would necessitate either extreme conditions or the introduction of activating groups onto the aromatic framework.

Reactions Involving the Furan Heterocycle

Beyond electrophilic substitution, the furan ring within the naphtho[1,2-b]benzofuran structure has a unique reactivity profile. Although its aromaticity is stabilized by fusion to the benzene ring, it can still participate in reactions characteristic of furans.

One such reaction is cycloaddition. The furan ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. However, the aromatic stabilization of the benzofuran (B130515) system makes it less reactive than furan itself, often requiring high temperatures or pressure. The related naphtho[1,2-c:5,6-c]difuran has been noted for its high reactivity as a diene in Diels-Alder reactions researchgate.net.

The furan ring can also be susceptible to ring-opening reactions under certain oxidative or strongly acidic conditions mdpi.com. For example, photooxygenation of substituted benzofurans can lead to the formation of dioxetanes, which can subsequently rearrange to give ring-opened products researchgate.net. This reactivity highlights the latent diene character of the furan moiety within the fused system.

Transformations Driven by the 10-Iodo Substituent

The iodine atom at the 10-position is the key functional handle for derivatization, providing a predictable and highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds. The C-I bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, making it an ideal leaving group in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from aryl halides. The 10-iodo group on the naphtho[1,2-b]benzofuran scaffold serves as an excellent electrophilic partner in these transformations. The reactivity of aryl halides in these catalytic cycles typically follows the trend I > Br > Cl, making the 10-iodo derivative a highly reactive substrate nih.gov.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester nih.govnih.gov. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.

For 10-Iodonaphtho[1,2-b]benzofuran, the Suzuki-Miyaura coupling provides a direct and efficient method for introducing a wide variety of aryl or vinyl substituents at the 10-position. The general reaction involves treating the iodo-compound with a suitable boronic acid in the presence of a palladium catalyst and a base.

A typical catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

While specific experimental data for this compound is not widely published, the reaction's robustness allows for reliable prediction of its scope and conditions based on analogous systems. A variety of aryl and heteroaryl boronic acids can be used to generate a library of 10-aryl-naphtho[1,2-b]benzofuran derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

This table illustrates the expected scope and yields for the Suzuki-Miyaura coupling reaction with various arylboronic acids, based on standard conditions reported for similar complex aryl iodides.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O90>90
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane100>95
34-Acetylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃DMF/H₂O80>85
43-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O90>90
52-Naphthylboronic acidPd(OAc)₂ (2) / XPhos (4)Cs₂CO₃1,4-Dioxane100>95
Stille Coupling

The reaction would typically involve a palladium(0) catalyst, which undergoes oxidative addition with the C-I bond of this compound. Subsequent transmetalation with the organotin reagent and reductive elimination would yield the 10-substituted naphtho[1,2-b]benzofuran and regenerate the palladium(0) catalyst.

Hypothetical Reaction Data for Stille Coupling of this compound:

Entry Organostannane Catalyst Ligand Solvent Temp (°C) Yield (%)
1 Tributyl(phenyl)stannane Pd(PPh₃)₄ - Toluene 110 85
2 Tributyl(vinyl)stannane Pd₂(dba)₃ P(o-tol)₃ THF 80 78
Heck Coupling

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene nih.gov. This reaction would allow for the introduction of alkenyl substituents at the 10-position of the naphtho[1,2-b]benzofuran core. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst nih.gov. While specific examples with this compound are not documented in the searched literature, the reaction is widely applicable to various aryl iodides escholarship.org.

Hypothetical Reaction Data for Heck Coupling of this compound:

Entry Alkene Catalyst Base Solvent Temp (°C) Yield (%)
1 Styrene Pd(OAc)₂ Et₃N DMF 100 90
2 n-Butyl acrylate Pd(PPh₃)₄ K₂CO₃ Acetonitrile 80 88
Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, often with a copper co-catalyst researchgate.netresearchgate.net. This reaction is a highly effective method for the formation of C(sp²)-C(sp) bonds and would be expected to efficiently couple terminal alkynes to the 10-position of this compound escholarship.orgrsc.org. The catalytic cycle typically involves a palladium(0) species and a copper(I) acetylide intermediate researchgate.net.

Hypothetical Reaction Data for Sonogashira Coupling of this compound: | Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 95 | | 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 70 | 92 | | 3 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Toluene | 80 | 89 |

Nickel-Catalyzed Cross-Couplings of Aryl Iodides

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering different reactivity and being more cost-effective nih.govmdpi.com. Aryl iodides are excellent substrates for these reactions. For this compound, nickel catalysis could be employed for various transformations, such as Kumada, Suzuki, and Negishi couplings. For instance, a nickel-catalyzed Kumada coupling would involve the reaction with a Grignard reagent to form a new carbon-carbon bond escholarship.orgresearchgate.net.

Hypothetical Reaction Data for Nickel-Catalyzed Kumada Coupling of this compound:

Entry Grignard Reagent Ni Catalyst Ligand Solvent Temp (°C) Yield (%)
1 Phenylmagnesium bromide NiCl₂ dppe THF 25 88
2 Methylmagnesium iodide Ni(acac)₂ - Ether 0 80

Nucleophilic Aromatic Substitution (SNAr) with Activated Iodine Position

While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group, the reactivity of large polycyclic aromatic systems can sometimes facilitate such reactions even without strong activation. The iodine atom at the 10-position of naphtho[1,2-b]benzofuran is part of an extended π-system. Although direct SNAr on unactivated aryl iodides is generally difficult, specific substrates and strong nucleophiles under certain conditions might lead to substitution products. However, based on general principles, SNAr reactions on this compound without additional activating groups are expected to be challenging.

Radical Reactions Involving Carbon-Iodine Bond Homolysis

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form an aryl radical upon exposure to radical initiators, light, or heat. The resulting 10-naphtho[1,2-b]benzofuranyl radical could then participate in various radical reactions, such as addition to multiple bonds or radical-radical coupling processes. While specific studies on this compound are not available, radical reactions of aryl iodides are a well-established method for forming new carbon-carbon and carbon-heteroatom bonds researchgate.net.

Hypothetical Radical Reaction of this compound:

Entry Radical Trap/Reagent Initiator/Conditions Solvent Product Type
1 Acrylonitrile AIBN, 80 °C Benzene 10-(2-cyanoethyl)naphtho[1,2-b]benzofuran
2 Benzene UV light - 10-Phenylnaphtho[1,2-b]benzofuran

Other Functionalization and Derivatization Reactions of the Naphthobenzofuran System

Beyond reactions at the 10-position, the naphthobenzofuran scaffold itself can undergo other functionalization reactions. These can include electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The regioselectivity of these reactions would be dictated by the directing effects of the fused furan and benzene rings. Additionally, the benzene rings of the naphthyl portion could potentially be functionalized through directed ortho-metalation if a suitable directing group is present. Photochemical reactions, such as [2+2] cycloadditions, could also be envisioned, leveraging the extended π-system of the molecule.

Direct C-H Functionalization on the Aromatic Rings

In related benzofuran systems, palladium-catalyzed C-H functionalization has been utilized to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via mechanisms involving concerted metalation-deprotonation or electrophilic cleavage of C-H bonds. The iodine atom at the 10-position would likely exert a significant electronic and steric influence on the reactivity of the adjacent C-H bonds, potentially directing functionalization to specific sites. However, without experimental data, the precise outcomes of such reactions on this compound remain speculative.

Oxidation and Reduction Reactions

The oxidation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives can lead to a variety of products, including quinones, phenols, and ring-opened species. The specific outcome depends on the oxidant used and the reaction conditions. For this compound, the electron-rich furan ring is a potential site for initial oxidative attack. Strong oxidizing agents could potentially lead to the cleavage of the furan ring. The naphthalene and benzene rings are generally more resistant to oxidation but can be functionalized under vigorous conditions. The presence of the iodine atom may also influence the reaction, as iodo-aromatic compounds can sometimes undergo oxidative coupling or replacement reactions.

Reduction of the naphtho[1,2-b]benzofuran core would likely target the aromatic system. Catalytic hydrogenation, for instance, could lead to the saturation of one or more of the aromatic rings. The specific conditions (catalyst, pressure, temperature) would determine the extent of reduction. The carbon-iodine bond is also susceptible to reduction, either through hydrogenolysis or by using reducing agents like zinc or tin in the presence of an acid, which would replace the iodine atom with a hydrogen atom.

Ring-Opening and Rearrangement Processes

Ring-opening reactions of the benzofuran moiety are known to occur under specific conditions. For instance, strong bases can sometimes induce cleavage of the furan ring. Similarly, certain transition metal catalysts can promote ring-opening or rearrangement reactions. In the case of this compound, the stability of the fused aromatic system would make such processes challenging.

Photochemical conditions could also potentially induce rearrangements or ring-opening, a phenomenon observed in some polycyclic aromatic systems. However, the specific photochemistry of this compound has not been reported. Any potential rearrangement would be a complex process dictated by the intricate electronic and steric factors of the molecule.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, would be the initial step in the structural analysis of 10-Iodonaphtho[1,2-b]benzofuran.

¹H NMR: The ¹H NMR spectrum would be expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm). The precise chemical shifts and coupling constants (J-values) of these signals would provide information about the electronic environment of each proton and their spatial relationships with neighboring protons. The integration of these signals would correspond to the number of protons in a given environment.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp² for the aromatic and furan (B31954) rings) and the nature of their substituents. The carbon atom bonded to the iodine (C-10) would be expected to show a characteristic chemical shift due to the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical) | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | H-1 | ... | C-1 | ... | | H-2 | ... | C-2 | ... | | H-3 | ... | C-3 | ... | | H-4 | ... | C-4 | ... | | H-5 | ... | C-5 | ... | | H-6 | ... | C-6 | ... | | H-7 | ... | C-7 | ... | | H-8 | ... | C-8 | ... | | H-9 | ... | C-9 | ... | | - | - | C-10 (Iodo-substituted) | ... | | ... | ... | ... | ... | Note: This table is hypothetical as no experimental data has been reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To assemble the complete molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would identify protons that are close to each other in space, which is invaluable for confirming the regiochemistry and stereochemistry of the molecule.

Solid-State NMR for Polymorphic and Crystalline Form Analysis

For the analysis of this compound in its solid, crystalline form, solid-state NMR (ssNMR) would be the technique of choice. It can provide information on the presence of different polymorphic forms, which can have distinct physical properties. To date, no solid-state NMR studies for this compound have been reported.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule. This allows for the unambiguous determination of the molecular formula. For this compound, the expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, iodine, and oxygen.

Table 2: Expected HRMS Data for this compound

Molecular Formula Exact Mass (Calculated)
C₁₆H₉IO 343.9702

Note: This is a calculated value. No experimental HRMS data has been reported.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the iodine atom and the cleavage of the furan ring, providing further confirmation of the molecular structure. No MS/MS fragmentation studies for this compound are currently available in the scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups and characterizing the bonding framework of a molecule. While specific experimental spectra for this compound are not widely available, theoretical and computational studies on related polycyclic aromatic hydrocarbons (PAHs) and their derivatives provide a robust basis for predicting its vibrational characteristics. nasa.govarxiv.orgusu.edu

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by vibrations of its aromatic core. Characteristic aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the fused naphthyl and benzofuran (B130515) ring systems would likely give rise to a series of complex bands in the 1650-1400 cm⁻¹ range. researchgate.net The presence of the furan moiety introduces a characteristic C-O-C stretching vibration, which for benzofuran derivatives, is typically observed around 1250-1070 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the high polarizability of the extensive π-electron system in this compound, the aromatic C=C stretching modes are expected to be particularly intense in the Raman spectrum. esisresearch.orgresearchgate.net These would appear in a similar region to the IR absorptions, around 1600 cm⁻¹. beilstein-journals.org Raman spectroscopy is a valuable tool for studying the carbonaceous backbone of PAHs and can provide information on the degree of condensation and substitution. esisresearch.orgresearchgate.net

Predicted Vibrational Modes for this compound:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000IR
Aromatic C=C Stretch1650 - 1400IR, Raman (strong)
C-O-C Asymmetric Stretch~1250IR
C-O-C Symmetric Stretch~1070IR, Raman
C-H Out-of-Plane Bending900 - 650IR
C-I Stretch600 - 500IR, Raman

This table is based on theoretical predictions and data from analogous compounds.

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Crystallinity

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and properties.

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. nih.gov This would confirm the planar nature of the fused ring system and provide precise measurements of the C-I bond length and the geometry of the benzofuran moiety. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as π-π stacking, which are critical in understanding the solid-state properties of such planar aromatic systems.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. wikipedia.org It is particularly useful for phase identification and for assessing the crystallinity of a sample. researchgate.net A PXRD pattern of a microcrystalline powder of this compound would provide a unique "fingerprint" that could be used for quality control and to distinguish it from other polymorphs or impurities. While not providing the same level of detail as single-crystal XRD, PXRD can, in some cases, be used for structure determination, especially for organic molecules where growing large single crystals is challenging. wikipedia.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated π-system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy:

The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands corresponding to π-π* transitions within the extended aromatic system. rsc.org Naphthobenzofuran (B12659138) derivatives typically exhibit intense absorptions in the UV region. For instance, benzo[b]naphtho[2,1-d]furan (B3422070) shows absorption maxima around 360 nm. beilstein-journals.org The introduction of an iodine atom, a heavy halogen, may induce a bathochromic (red) shift in the absorption bands due to the heavy-atom effect and its influence on the electronic structure. The spectrum would likely display fine vibrational structure, which is characteristic of rigid polycyclic aromatic systems. globalresearchonline.net

Fluorescence Spectroscopy:

Many polycyclic aromatic hydrocarbons and their heterocyclic analogues are fluorescent, and this compound is expected to be no exception. researchgate.net Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule would be promoted to an excited electronic state and subsequently relax by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted relative to it (Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the presence of substituents. The iodine atom, due to the heavy-atom effect, might lead to a decrease in fluorescence intensity by promoting intersystem crossing to the triplet state.

Predicted Electronic Spectroscopic Properties for this compound:

Spectroscopic Parameter Predicted Value/Region
UV-Vis Absorption Maximum (λmax)~350 - 370 nm
Molar Absorptivity (ε)High (indicative of π-π* transitions)
Fluorescence Emission Maximum (λem)> 370 nm

This table is based on theoretical predictions and data from analogous compounds. beilstein-journals.org

Theoretical and Computational Chemistry Studies of 10 Iodonaphtho 1,2 B Benzofuran

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing insights into the arrangement of electrons within a molecule and, consequently, its chemical and physical properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 10-Iodonaphtho[1,2-b]benzofuran, DFT calculations would be employed to determine its most stable three-dimensional shape (ground state geometry) and other fundamental properties. This would involve optimizing the molecular geometry to find the lowest energy conformation. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP) would be critical for obtaining accurate results, especially for the heavy iodine atom.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO and map their spatial distribution across the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more likely to be reactive. The locations of the HOMO and LUMO lobes would indicate the probable sites for electrophilic and nucleophilic attack, respectively.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

When this compound undergoes a chemical reaction, it must pass through a high-energy transition state. Computational methods can be used to locate the precise geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. For instance, studies on the synthesis of naphtho[1,2-b]benzofuran derivatives have involved photochemical 6π-electrocyclization, a process where understanding the transition states would be crucial for optimizing the reaction. researchgate.net

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, enabling the theoretical characterization of molecules like this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, including DFT and machine learning algorithms, can predict ¹H and ¹³C NMR chemical shifts. nih.govnih.govbohrium.com For a molecule like this compound, these predictions would be based on calculating the magnetic shielding tensors of the nuclei in a simulated magnetic field. The accuracy of these predictions is highly dependent on the chosen computational level of theory and basis set.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5
Aromatic Carbons110 - 150
Carbon-Iodine Bearing Carbon90 - 100

Note: The data in this table is hypothetical and serves as an illustrative example of what computational predictions would entail. Actual values would require specific DFT calculations.

Simulated IR and Raman Spectra

Key predicted vibrational modes for this compound would likely include:

C-H stretching vibrations in the aromatic regions.

C-C stretching vibrations within the fused ring system.

C-O-C stretching of the benzofuran (B130515) moiety.

Vibrations associated with the C-I bond.

UV-Vis Absorption and Fluorescence Emission Spectra Prediction

The electronic transitions of a molecule can be predicted using TD-DFT, which provides information about the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra. nih.gov These predictions are valuable for understanding the photophysical properties of compounds. For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions. The presence of the extended π-conjugated system in this molecule suggests it would absorb in the UV or near-visible region. Studies on other benzofuran derivatives have shown that the nature and position of substituents can significantly influence their absorption and fluorescence properties. researchgate.netresearchgate.net

Table 2: Hypothetical Predicted Photophysical Properties of this compound

PropertyPredicted Value
Absorption Maximum (λmax)300 - 350 nm
Emission Maximum (λem)380 - 450 nm
Nature of Transitionπ-π*

Note: The data in this table is hypothetical and for illustrative purposes. Actual values depend on specific TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

While the core naphtho[1,2-b]benzofuran ring system is largely planar, molecular dynamics (MD) simulations could be employed to study the conformational behavior of potential conformers or the interactions of the molecule with its environment, such as in a solvent or a biological system. MD simulations track the atomic movements over time, providing a dynamic picture of the molecule's flexibility and preferred conformations. For related benzofuran derivatives, MD simulations have been used to understand their interactions with biological targets. nih.gov In the case of this compound, MD simulations would likely confirm the rigidity of the fused aromatic core.

Applications of Naphthobenzofuran Derivatives in Materials Science and Industrial Chemistry

Organic Electronic and Optoelectronic Materials

The development of organic electronics has been significantly propelled by the design and synthesis of novel π-conjugated materials. Naphthobenzofuran (B12659138) derivatives have shown considerable promise in this area, particularly in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and transparent electronics. The performance of these devices is largely dependent on the charge carrier mobility of the organic semiconductor used. The ordered packing and strong intermolecular interactions of naphthobenzofuran derivatives facilitate efficient charge transport. For instance, ladder-type π-conjugated compounds incorporating a benzo[2,1-b:3,4-b']difuran skeleton have been investigated as active materials in OFETs. researchgate.net

Derivatives such as dibenzo[d,d']benzo[2,1-b:3,4-b']difuran (syn-DBBDF) and dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF) have demonstrated p-type characteristics with notable hole mobilities. researchgate.net The charge transport mobility (µ), a key performance metric, is influenced by the molecular structure and the resulting solid-state packing. semanticscholar.org

Table 1: Performance of Selected Naphthobenzofuran-based OFETs
CompoundHole Mobility (μ) [cm²/V·s]On/Off RatioReference
syn-DBBDF<1.5 x 10⁻³- researchgate.net
syn-DNBDF<1.0 x 10⁻¹- researchgate.net

Organic Light-Emitting Diodes (OLEDs)

OLEDs are at the forefront of display and lighting technology, offering advantages such as high contrast, low power consumption, and flexibility. The efficiency and color purity of OLEDs are determined by the properties of the materials used in their emissive layers. Naphthobenzofuran derivatives, with their inherent fluorescence and tunable electronic properties, are valuable as both emitters and host materials. researchgate.net

For instance, benzo[b]furan-based host materials have been utilized to achieve high external quantum efficiencies (EQEs) in blue fluorescent OLEDs. researchgate.net The development of novel emitters and host materials based on fused heterocyclic systems, including naphthobenzofurans, is a key area of research aimed at improving device performance and stability. While specific data for 10-Iodonaphtho[1,2-b]benzofuran is not available, the broader class of benzofuran (B130515) derivatives shows significant promise. For example, fusing acridine (B1665455) with benzofuran has led to the development of high-performance thermally activated delayed fluorescence (TADF) OLEDs with high EQEs. rsc.org

Table 2: Performance of Selected OLEDs Utilizing Benzofuran Derivatives
Device Structure/EmitterMaximum External Quantum Efficiency (EQE) [%]Emission ColorReference
Blue fluorescent emitter with Benzo[b]furan-based host6.6Blue researchgate.net
34BFAc-PM (Acridine-Benzofuran hybrid)27.7Sky-blue rsc.org

Photovoltaic Devices and Solar Cells

Organic photovoltaic (OPV) devices offer a pathway to low-cost, flexible, and scalable solar energy conversion. The power conversion efficiency (PCE) of these devices is dependent on the light-harvesting and charge-generating capabilities of the organic materials in the active layer. Naphthobenzofuran derivatives are being explored as potential components in OPVs due to their broad absorption spectra and suitable energy levels. researchgate.net

The rigid and planar structure of naphthodifurans, a class of compounds related to naphthobenzofurans, is advantageous for creating ordered molecular assemblies that facilitate charge separation and transport. nih.gov Research into furan-based photovoltaic materials, including benzofuran and naphthodifuran derivatives, has shown that these materials can contribute to achieving high power conversion efficiencies in organic solar cells. semanticscholar.orgnih.gov

Fluorescent Probes, Markers, and Luminescent Materials

The inherent fluorescence of many naphthobenzofuran derivatives makes them ideal candidates for use as fluorescent probes and markers in biological imaging and sensing applications. nih.gov Their photophysical properties, such as absorption and emission wavelengths, as well as their fluorescence quantum yield, can be tuned by modifying their chemical structure. nih.gov

Naphthalene-based fluorescent probes are known for their high quantum yields and photostability, properties that are often retained and enhanced in the fused naphthobenzofuran system. nih.govrsc.org These molecules can be designed to respond to specific analytes or changes in their local environment, making them valuable tools for studying biological processes. The solvatochromic properties of some benzofuran derivatives, where their fluorescence color changes with the polarity of the solvent, further expand their utility as environmental sensors. nih.gov

Table 3: Photophysical Properties of Selected Benzofuran-based Fluorescent Probes
Compound TypeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference
Benzofuran-naphthyridine derivative--High nih.gov
General Naphthalene (B1677914) derivatives--High nih.gov

Precursors and Building Blocks in Complex Organic Synthesis

Beyond their direct applications in materials science, naphthobenzofuran derivatives serve as versatile building blocks for the construction of more complex organic molecules, particularly advanced polycyclic aromatic hydrocarbons (PAHs). The reactivity of the naphthobenzofuran core allows for its elaboration into larger, more intricate architectures.

Synthesis of Advanced Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons are a class of compounds composed of multiple fused aromatic rings and are of significant interest for their unique electronic and optical properties. The synthesis of large and complex PAHs often relies on the strategic use of smaller, functionalized aromatic precursors. Naphthobenzofuran derivatives can be considered as pre-organized building blocks that facilitate the formation of extended π-systems.

While direct synthesis of large PAHs from this compound is not extensively documented in the provided search results, the general principles of PAH synthesis suggest its potential as a valuable precursor. researchgate.netwikipedia.org Oxidative cyclodehydrogenation (Scholl reaction) is a powerful method for creating carbon-carbon bonds and extending aromatic systems, a reaction for which naphthobenzofuran derivatives could be suitable substrates. researchgate.net The presence of the iodine atom in this compound offers a reactive handle for cross-coupling reactions, further expanding the possibilities for its use in the synthesis of novel PAHs. sioc-journal.cn

Catalysis

While this compound itself is primarily an intermediate, its derivatives have the potential to act as catalysts or as essential ligands in catalytic systems. The synthesis of the parent naphthobenzofuran ring system often relies on metal catalysis, for example, using palladium acetate (B1210297) to facilitate the cyclization reaction. mdpi.com

Derivatives of naphthobenzofurans can be designed to function as organocatalysts. For instance, the synthesis of indeno[1,2-b]benzofuran derivatives has been achieved using tetra-propylammonium bromide (TPAB) as an efficient and recoverable organocatalyst. scielo.org.za This indicates that the broader structural class has catalytic potential.

More commonly, naphthobenzofuran scaffolds are envisioned as platforms for ligands that coordinate with transition metals to form active catalysts. As discussed in section 6.3.2, the functionalization of the this compound intermediate can lead to ligands with specific donor atoms (e.g., N, P, O) capable of binding to metals like palladium, copper, or nickel. nih.gov These metal complexes can then be employed to catalyze a wide range of organic transformations with high efficiency and selectivity. The development of novel catalytic systems is a cornerstone of green chemistry and sustainable industrial processes, and scaffolds derived from naphthobenzofurans represent a promising avenue of research.

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 10-Iodonaphtho[1,2-b]benzofuran and its analogs will likely prioritize green chemistry principles. Current methods for creating the core benzofuran (B130515) structure and for aryl iodination often rely on multi-step processes, harsh reagents, or transition metal catalysts. mdpi.comnih.govorganic-chemistry.org Emerging research focuses on overcoming these limitations.

Future synthetic strategies are expected to include:

One-Pot Microwave-Assisted Reactions: Microwave irradiation has been shown to significantly shorten reaction times, reduce solvent volumes, and increase yields in the synthesis of related naphthobenzofuran (B12659138) derivatives, such as 9-methoxynaphtho[1,2-b]benzofuran. mdpi.com Applying this technique to the synthesis of the iodo-analog could offer a more efficient and selective route, minimizing the formation of by-products. mdpi.com

Catalyst-Free Iodination: Recent advancements have demonstrated the iodination of aromatic compounds using environmentally benign reagents like potassium iodide with oxidants such as ammonium (B1175870) peroxodisulfate in aqueous media. organic-chemistry.org Metal- and base-free methods, for instance, using arylhydrazines and molecular iodine, are also emerging. acs.org Adapting these catalyst-free approaches would enhance the sustainability of producing this compound.

Disulfide-Catalyzed Iodination: The use of disulfide catalysts with iodinating agents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) represents a practical, atom-economical alternative to traditional methods, avoiding the direct use of elemental iodine under mild conditions. organic-chemistry.org

Exploration of Novel Reactivity Patterns for the Iodine Substituent and Core Skeleton

The true synthetic value of this compound lies in the reactivity of its two key components: the carbon-iodine bond and the extended π-system of the core.

The Iodine Substituent as a Synthetic Handle: Aryl iodides are premier substrates for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and C-N coupling. nih.govresearchgate.netnih.gov This allows the iodine atom to be replaced with a vast range of functional groups, enabling the creation of a large library of derivatives. Future research will likely explore:

Gold-Catalyzed Couplings: While palladium catalysis is well-established, gold-catalyzed cross-coupling reactions are gaining traction, sometimes offering complementary reactivity and milder reaction conditions for aryl iodides. acs.orgchemistryviews.org

Understanding Reactivity Nuances: Studies have shown that the reactivity of aryl iodides can be unexpectedly complex, with factors like temperature and ligand choice significantly impacting efficiency in certain palladium-catalyzed systems. acs.org Further investigation into the specific reactivity of the 10-iodo position is crucial for optimizing synthetic transformations.

Functionalization of the Core Skeleton: The naphthobenzofuran framework itself is susceptible to further chemical modification. ontosight.ai Research can be directed towards electrophilic substitution reactions, where the electron-rich nature of the furan (B31954) and naphthalene (B1677914) rings can be exploited to introduce additional substituents, leading to highly functionalized and complex molecular architectures.

Integration of Naphthobenzofuran Derivatives into Multifunctional Materials

Fused heteroaromatic molecules are of significant interest for applications in materials science, particularly in organic electronics. mdpi.com The naphthobenzofuran core, with its extended π-conjugated system, provides a robust scaffold for the design of novel materials. ontosight.ai

Future research in this area could focus on:

Organic Semiconductors: Derivatives of the closely related benzo[b]naphtha[2,1-d]furan have been investigated as building blocks for organic semiconductors. mdpi.com The goal is to create materials with high charge carrier mobility by designing molecules that promote strong intermolecular π-electron overlap in the solid state. mdpi.com The 10-iodo position provides a perfect anchor point to systematically modify the electronic properties and solid-state packing of the naphthobenzofuran core.

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of naphthobenzofurans makes them candidates for use as emitters or hosts in OLEDs. ontosight.ai By using the 10-iodo position to attach various donor or acceptor units, it may be possible to tune the emission color and improve device efficiency, potentially creating materials with properties like thermally activated delayed fluorescence (TADF). mdpi.com

Advanced Computational Design and High-Throughput Screening of Related Architectures

Modern drug and materials discovery heavily relies on computational methods to predict properties and guide synthetic efforts.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic properties (e.g., HOMO/LUMO energy levels), reactivity, and potential aromaticity of this compound and its derivatives. researchgate.net Such computational studies can help rationalize observed reactivity and guide the design of new molecules for specific applications, such as anticancer agents or electronic materials. nih.govacs.org

High-Throughput and Virtual Screening: By using the this compound scaffold as a starting point, vast virtual libraries of derivatives can be generated. These libraries can then be screened in silico against biological targets (like enzymes or protein receptors) or for desired material properties. nih.govresearchgate.netmdpi.comnih.gov This approach accelerates the discovery of lead compounds for further experimental validation, as has been successfully applied to other furan-containing heterocyclic systems. nih.govnih.gov

Interdisciplinary Research Synergies

The multifaceted nature of the this compound scaffold necessitates a collaborative research approach.

Chemistry and Materials Science: Synthetic chemists can create novel naphthobenzofuran derivatives, which can then be fabricated into electronic devices and characterized by materials scientists to establish structure-property relationships. mdpi.com

Medicinal Chemistry and Biology: The structural similarity of the naphthobenzofuran core to biologically active natural products suggests potential applications in medicine. nih.gov Benzofuran derivatives have shown promise as antimicrobial and anticancer agents. nih.gov Collaborative efforts between synthetic chemists and biologists will be essential to synthesize, screen, and evaluate the therapeutic potential of new derivatives.

Environmental and Analytical Science: As a polycyclic aromatic hydrocarbon (PAH), the environmental fate and toxicological profile of naphthobenzofuran derivatives would be of interest. nih.govfrontiersin.orgnih.gov This creates a synergy with analytical chemists to develop sensitive detection methods and with environmental scientists to study their impact and remediation. nih.gov

Q & A

Q. What synthetic methodologies are most effective for preparing 10-iodonaphtho[1,2-b]benzofuran, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of iodinated benzofuran derivatives often involves transition-metal-catalyzed coupling or electrophilic substitution. For example, Pd-catalyzed C–H activation has been explored for benzofuran annulation, though low reactivity (8–10% yield) was observed in analogous substrates due to steric/electronic constraints . To optimize yields:

  • Catalyst selection : Use Pd(OAc)₂ with AgOPiv or AgSbF₆ as additives to stabilize reactive intermediates.
  • Substrate pre-functionalization : Introduce directing groups (e.g., sulfonyl, carbonyl) to enhance regioselectivity.
  • Solvent optimization : Polar aprotic solvents like DMF or DCE improve iodine incorporation efficiency.
    A comparative table of methods:
MethodCatalyst SystemYield (%)Reaction TimeReference
Pd-catalyzed C–H couplingPd(OAc)₂/AgOPiv8–1024h
Electrophilic iodinationI₂, HNO₃50–60*6h
*Estimated from analogous chlorination yields in .

Q. How should researchers characterize the electronic and structural properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve iodine’s heavy-atom effect for precise bond-length analysis (e.g., C–I bond ~2.09 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Iodine’s electron-withdrawing effect deshields adjacent protons (δ ~7.5–8.5 ppm for aromatic protons) .
    • FT-IR : Confirm carbonyl or furan ring vibrations (e.g., 1711 cm⁻¹ for lactone C=O in related compounds) .
  • DFT calculations : Compare HOMO-LUMO gaps to predict reactivity; iodine reduces π-conjugation, increasing bandgap by ~0.3 eV .

Q. What are the key stability considerations for handling this compound in experimental workflows?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodehalogenation.
  • Thermal stability : Differential scanning calorimetry (DSC) of analogous compounds shows decomposition >200°C, but avoid prolonged heating >100°C .
  • Moisture sensitivity : Use molecular sieves in reactions to mitigate hydrolysis of iodinated intermediates.

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in Pd-catalyzed annulation of iodinated benzofurans?

Methodological Answer: Contradictions in reactivity (e.g., low yields in Pd-catalyzed systems vs. success in Rh-catalyzed systems ) may arise from:

  • Steric hindrance : Iodine’s bulk impedes catalyst-substrate coordination. Mitigate via:
    • Ligand engineering : Use bulky phosphines (e.g., XPhos) to enhance steric tolerance.
    • Microwave irradiation : Accelerate reaction kinetics to bypass decomposition pathways.
  • Electronic effects : Iodine’s electron-withdrawing nature deactivates the substrate. Counteract by:
    • Electron-donating substituents : Introduce methoxy or amino groups para to iodine.
    • Redox-active mediators : Add CuI to facilitate single-electron transfer mechanisms .

Q. What computational tools are recommended to analyze the regioselectivity of electrophilic substitution in iodinated benzofurans?

Methodological Answer:

  • Local ionization potential (LIP) maps : Identify electron-rich regions prone to electrophilic attack (e.g., C-3 in naphtho[1,2-b]benzofuran) .
  • NBO analysis : Quantify hyperconjugative interactions stabilizing transition states.
  • MD simulations : Model solvent effects on iodine’s orientation during substitution. For example, DMSO stabilizes iodonium intermediates via hydrogen bonding .

Q. How can researchers address discrepancies in spectroscopic data for iodinated benzofuran derivatives?

Methodological Answer:

  • Dynamic NMR : Resolve overlapping signals caused by restricted rotation (e.g., iodine’s steric effect on adjacent protons) .
  • Isotopic labeling : Use ¹³C-labeled precursors to assign ambiguous carbonyl or furan peaks.
  • Cross-validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes (e.g., B3LYP/6-31G* level) .

Q. What strategies improve the scalability of this compound synthesis while maintaining regiochemical purity?

Methodological Answer:

  • Flow chemistry : Continuous flow systems reduce side reactions (e.g., di-iodination) via precise residence time control .
  • Phase-transfer catalysis (PTC) : Use TPAB (tetrapropylammonium bromide) to enhance iodine solubility in biphasic systems, achieving >90% yield in indeno-benzofuran analogs .
  • Crystallization-driven purification : Exploit iodine’s high molecular weight for selective precipitation from hexane/EtOAc mixtures .

Q. How can the biological activity of this compound be systematically evaluated in anticancer research?

Methodological Answer:

  • Mitochondrial targeting : Use JC-1 staining to assess disruption of mitochondrial membrane potential, leveraging benzofurans’ ROS-modulating properties .
  • Docking studies : Screen against tyrosine kinases (e.g., EGFR) using AutoDock Vina; iodine’s van der Waals radius enhances binding pocket occupancy .
  • In vivo models : Prioritize zebrafish xenografts for rapid toxicity/uptake profiling before murine studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.